molecular formula C21H23N7O2 B15022708 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B15022708
M. Wt: 405.5 g/mol
InChI Key: XHTDNQKRLUAAKU-LPYMAVHISA-N
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Description

6-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a hydrazine linkage, and a triazine core

Preparation Methods

The synthesis of 6-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Hydrazine Linkage Formation: The hydrazine linkage is introduced by reacting the benzodioxole derivative with hydrazine hydrate under controlled conditions.

    Triazine Core Construction: The triazine core is synthesized through a series of condensation reactions involving cyanuric chloride and appropriate amines.

    Final Coupling: The final step involves coupling the benzodioxole-hydrazine intermediate with the triazine core under specific conditions to yield the target compound.

Chemical Reactions Analysis

6-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and triazine moieties, using reagents like alkyl halides or acyl chlorides.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Scientific Research Applications

6-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is also considered for use in industrial applications, such as the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

6-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with similar compounds such as:

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, which are known for their biological activities.

    Hydrazine Derivatives: Compounds containing hydrazine linkages, which are studied for their potential as anticancer and antimicrobial agents.

    Triazine Derivatives: Compounds with triazine cores, which are widely used in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

IUPAC Name

4-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-N,2-N-diethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H23N7O2/c1-3-28(4-2)21-25-19(23-16-8-6-5-7-9-16)24-20(26-21)27-22-13-15-10-11-17-18(12-15)30-14-29-17/h5-13H,3-4,14H2,1-2H3,(H2,23,24,25,26,27)/b22-13+

InChI Key

XHTDNQKRLUAAKU-LPYMAVHISA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC3=C(C=C2)OCO3)NC4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2)OCO3)NC4=CC=CC=C4

Origin of Product

United States

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